molecular formula C20H23N3O2 B1679053 Posiphen CAS No. 116839-68-0

Posiphen

Cat. No. B1679053
M. Wt: 337.4 g/mol
InChI Key: PBHFNBQPZCRWQP-AZUAARDMSA-N
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Description

Posiphen is an investigational small molecule that is being studied for its potential use in treating neurodegenerative diseases, including Alzheimer’s and Parkinson’s disease . It targets a conserved regulatory element in the mRNAs of amyloid precursor protein (APP) and α-synuclein (αSYN) and inhibits their translation .


Molecular Structure Analysis

Posiphen’s chemical name is (3aR)-1, 3a, 8-trimethyl-1, 2, 3, 3a, 8, 8a-hexahydropyrrolo (2, 3-b) indol-5-yl phenyl-carbamate tartrate . Its molecular weight is approximately 337.423 .

Future Directions

Posiphen has shown promise in early-phase clinical studies for its potential use in treating Alzheimer’s and Parkinson’s disease . It has been shown to reduce the generation of amyloid and tau protein, the hallmarks of Alzheimer’s disease, in older people at risk for developing the disorder . Further human testing is needed to confirm these findings .

properties

IUPAC Name

[(3aS,8bR)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-phenylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBHFNBQPZCRWQP-AZUAARDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCN([C@H]1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001110145
Record name Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aR,8aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Posiphen

CAS RN

159652-53-6, 116839-68-0
Record name Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aR,8aS)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=159652-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buntanetap [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116839680
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Posiphen
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15317
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pyrrolo[2,3-b]indol-5-ol, 1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl-, 5-(N-phenylcarbamate), (3aR,8aS)-rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001110145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Buntanetap
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0O4TJ588O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
551
Citations
ML Maccecchini, MY Chang, C Pan, V John… - Journal of Neurology …, 2012 - jnnp.bmj.com
… 10 days of Posiphen (4×60 mg/day), plasma (ng/ml) and CSF (ng/ml) levels of Posiphen and … Initially, Posiphen's safety was assessed in healthy volunteers in a single ascending dose …
Number of citations: 76 jnnp.bmj.com
XQ Chen, CA Barrero, R Vasquez-Del Carpio… - Pharmaceutics, 2021 - mdpi.com
… The downregulation of HTT protein by Posiphen was … after Posiphen treatment supported the coclusion that Posiphen … of Posiphen and raises the possibility of using Posiphen to …
Number of citations: 3 www.mdpi.com
XQ Chen - Neural Regeneration Research, 2021 - ncbi.nlm.nih.gov
… It should also be noted that although we failed to find any effect of Posiphen on the expression of other proteins, the potential off-targeting effects of Posiphen can be limited by drug …
Number of citations: 4 www.ncbi.nlm.nih.gov
S Batool, T Furqan, MS Hasan Mahmood… - ACS Pharmacology & …, 2022 - ACS Publications
… activity, and Posiphen and all … Posiphen metabolite, current Posiphen clinical trials in AD and related disorders should additionally evaluate AChE inhibition; particularly if Posiphen …
Number of citations: 4 pubs.acs.org
AF Teich, E Sharma, E Barnwell, H Zhang… - Alzheimer's & Dementia …, 2018 - Elsevier
… , we treated a parallel series of animals with Posiphen and measured the levels of APP, the … , and Aβ 40 within the hippocampus at various time points following the last Posiphen dose. …
Number of citations: 33 www.sciencedirect.com
DK Lahiri, DM Chen, B Maloney, HW Holloway… - … of Pharmacology and …, 2007 - ASPET
… and Aβ were dose-dependently lowered by posiphen over a wide dose range that was … posiphen yielded mouse brain extracts showing significantly lower β-secretase activity. Posiphen …
Number of citations: 165 jpet.aspetjournals.org
M Maccecchini, QR Pharma Inc. Berwyn United States - 2015 - apps.dtic.mil
… efficacy of Posiphen as a treatment of traumatic brain injury (TBI). We tested Posiphen in two … A 4 weeks treatment with Posiphen (2.5, 5, and 10 mg/kg ip) was well tolerated in rats and …
Number of citations: 2 apps.dtic.mil
M Maccecchini, N Greig, J Rogers - Alzheimer's & Dementia, 2011 - Wiley Online Library
… Results: Posiphen increases binding of … that Posiphen inhibits the translation of amyloid precursor protein (APP) and alpha synuclein (SNCA). We also have data showing that Posiphen …
YM Kuo, EI Nwankwo, RL Nussbaum… - American journal of …, 2019 - ncbi.nlm.nih.gov
… of Posiphen in reversing the gastrointestinal dysfunction. We show that Posiphen normalizes the … Pharmacokinetics studies revealed that Posiphen is more abundant in the brain than in …
Number of citations: 27 www.ncbi.nlm.nih.gov
F Turcato, P Kim, A Barnett, Y Jin… - Cell …, 2018 - journals.sagepub.com
… and reduce stroke volume 22 , together with posiphen’s ability to enhance the neuronal … efficacy of a sequential PFT-α and posiphen combination for the treatment of stroke in mice. …
Number of citations: 8 journals.sagepub.com

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